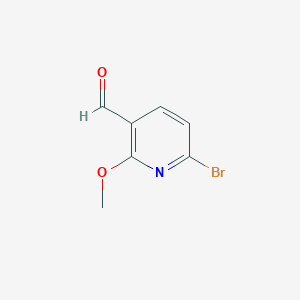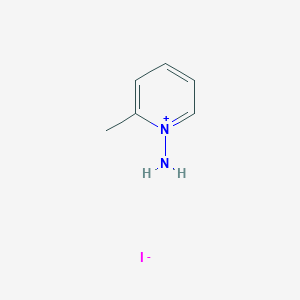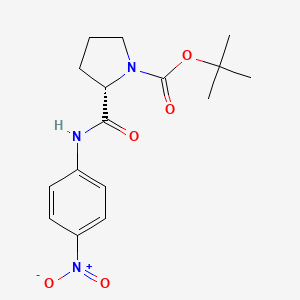
(S)-tert-Butyl 2-((4-nitrophenyl)carbamoyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
(S)-tert-Butyl 2-((4-nitrophenyl)carbamoyl)pyrrolidine-1-carboxylate, also known as NBMPR or Nitrobenzylthioinosine, is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1). ENT1 is a membrane protein that facilitates the transport of nucleosides, such as adenosine, across cell membranes. NBMPR has been widely used in scientific research to study the role of ENT1 in various physiological and pathological processes.
Wirkmechanismus
(S)-tert-Butyl 2-((4-nitrophenyl)carbamoyl)pyrrolidine-1-carboxylate inhibits ENT1 by binding to a specific site on the protein, thereby preventing the transport of nucleosides across the cell membrane. This leads to an accumulation of extracellular nucleosides, which can activate adenosine receptors and modulate various cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (S)-tert-Butyl 2-((4-nitrophenyl)carbamoyl)pyrrolidine-1-carboxylate are primarily related to the inhibition of ENT1 and the subsequent modulation of adenosine signaling. This can affect a wide range of cellular processes, including neurotransmission, inflammation, and immune function. In addition, (S)-tert-Butyl 2-((4-nitrophenyl)carbamoyl)pyrrolidine-1-carboxylate has been shown to inhibit cancer cell growth and metastasis by modulating adenosine signaling in tumor microenvironments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-tert-Butyl 2-((4-nitrophenyl)carbamoyl)pyrrolidine-1-carboxylate in lab experiments is its high selectivity for ENT1, which allows for specific modulation of adenosine signaling. In addition, (S)-tert-Butyl 2-((4-nitrophenyl)carbamoyl)pyrrolidine-1-carboxylate is relatively stable and easy to handle, making it a convenient tool for research. However, one limitation of using (S)-tert-Butyl 2-((4-nitrophenyl)carbamoyl)pyrrolidine-1-carboxylate is its relatively low potency compared to other ENT1 inhibitors, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving (S)-tert-Butyl 2-((4-nitrophenyl)carbamoyl)pyrrolidine-1-carboxylate and ENT1. One area of interest is the development of more potent and selective ENT1 inhibitors for use in both basic and clinical research. In addition, further studies are needed to elucidate the role of ENT1 in various physiological and pathological processes, including cancer, cardiovascular disease, and immune function. Finally, the potential therapeutic applications of ENT1 inhibition, including the treatment of cancer and inflammatory diseases, warrant further investigation.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 2-((4-nitrophenyl)carbamoyl)pyrrolidine-1-carboxylate has been widely used in scientific research to study the role of ENT1 in various physiological and pathological processes. For example, it has been used to investigate the role of ENT1 in regulating adenosine signaling in the brain, cardiovascular system, and immune system. It has also been used to study the effect of ENT1 inhibition on cancer cell growth and metastasis.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-10-4-5-13(18)14(20)17-11-6-8-12(9-7-11)19(22)23/h6-9,13H,4-5,10H2,1-3H3,(H,17,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSPREPYCVTJKZ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-((4-nitrophenyl)carbamoyl)pyrrolidine-1-carboxylate | |
CAS RN |
97885-49-9 | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[(4-nitrophenyl)amino]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97885-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



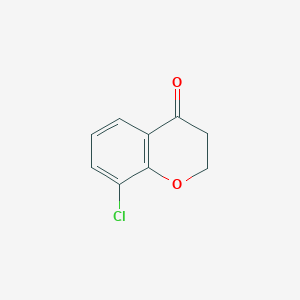
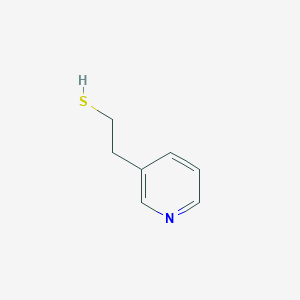
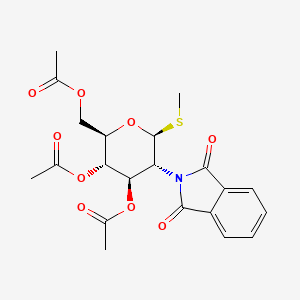
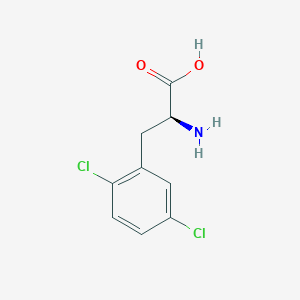
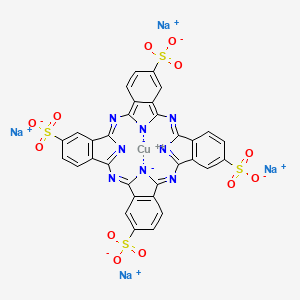
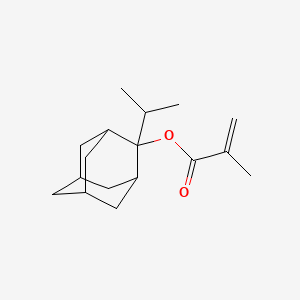
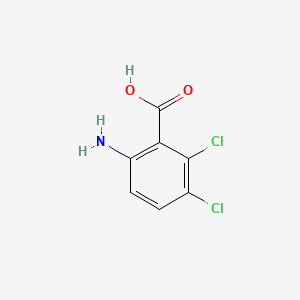
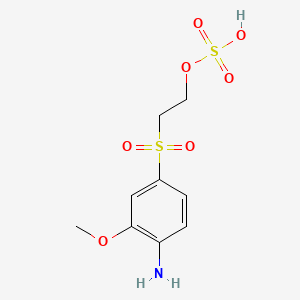
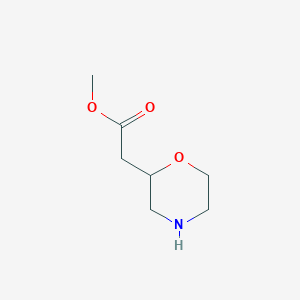
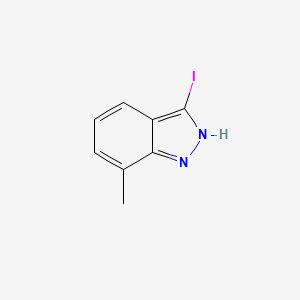
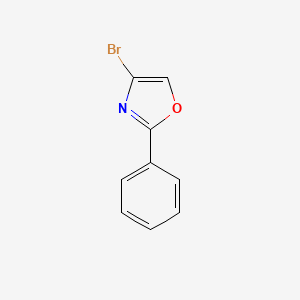
![Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1590284.png)
